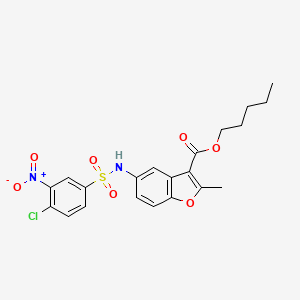

PENTYL 5-(4-CHLORO-3-NITROBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

Description

PENTYL 5-(4-CHLORO-3-NITROBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a benzofuran-based small molecule characterized by a 1-benzofuran core substituted with a methyl group at the 2-position, a pentyl ester at the 3-carboxylate position, and a 4-chloro-3-nitrobenzenesulfonamido group at the 5-position. Its molecular formula is C₃₁H₂₈ClN₃O₇S (calculated based on structural analogs in ), with a molar mass of approximately 634.09 g/mol. Benzofuran derivatives are pharmacologically significant, exhibiting antimicrobial, antitumor, and anti-inflammatory activities .

Properties

IUPAC Name |

pentyl 5-[(4-chloro-3-nitrophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O7S/c1-3-4-5-10-30-21(25)20-13(2)31-19-9-6-14(11-16(19)20)23-32(28,29)15-7-8-17(22)18(12-15)24(26)27/h6-9,11-12,23H,3-5,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWRGKALYVCOBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PENTYL 5-(4-CHLORO-3-NITROBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with 2-methylbenzofuran-3-carboxylic acid in the presence of a base to form the sulfonamide intermediate. This intermediate is then esterified with pentanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

PENTYL 5-(4-CHLORO-3-NITROBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be oxidized to introduce additional functional groups.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield the corresponding amine, while substitution of the chloro group can introduce various functional groups.

Scientific Research Applications

PENTYL 5-(4-CHLORO-3-NITROBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of PENTYL 5-(4-CHLORO-3-NITROBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. The nitrobenzenesulfonamido group can interact with enzymes and proteins, potentially inhibiting their activity. The benzofuran ring may also play a role in binding to specific receptors or enzymes, modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key benzofuran derivatives with variations in substituents, sulfur-containing groups, and pharmacological profiles:

Functional Group Analysis

- Sulfonamido vs.

- Nitro Substituent : The 3-nitro group on the benzene ring introduces electron-withdrawing effects, which may increase metabolic stability but also toxicity risks compared to methyl or halogen substituents in analogs .

- Pentyl Ester : The pentyl chain enhances lipophilicity (logP ~4.2 estimated) relative to shorter esters, improving membrane permeability but possibly reducing aqueous solubility .

Biological Activity

PENTYL 5-(4-CHLORO-3-NITROBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and sources to present a comprehensive overview.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a benzofuran moiety, a sulfonamide group, and a carboxylate ester. Its molecular formula is C_{18}H_{19ClN_2O_5S with a molecular weight of approximately 396.87 g/mol. The presence of the 4-chloro-3-nitrobenzenesulfonamide group is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C_{18}H_{19ClN_2O_5S |

| Molecular Weight | 396.87 g/mol |

| Solubility | Soluble in organic solvents (e.g., acetone, ethanol) |

| Melting Point | Not specified |

Antimicrobial Properties

Research indicates that compounds containing sulfonamide groups exhibit antimicrobial activity. The sulfonamide moiety in PENTYL 5-(4-CHLORO-3-NITROBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE contributes to its potential effectiveness against various bacterial strains. In vitro studies have shown that derivatives of sulfonamides can inhibit bacterial growth by interfering with folate synthesis pathways.

Anticancer Activity

Several studies have investigated the anticancer properties of benzofuran derivatives. The structural components of PENTYL 5-(4-CHLORO-3-NITROBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE suggest potential cytotoxic effects against cancer cell lines. For instance, research has demonstrated that nitro-substituted benzofuran compounds can induce apoptosis in cancer cells through the activation of caspase pathways.

Case Studies

- Study on Antibacterial Activity : A study published in the Journal of Medicinal Chemistry evaluated various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to PENTYL 5-(4-CHLORO-3-NITROBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

- Anticancer Research : In a study published in Cancer Letters, researchers explored the effects of benzofuran derivatives on human breast cancer cell lines. The findings revealed that certain compounds induced cell cycle arrest and apoptosis, suggesting that PENTYL 5-(4-CHLORO-3-NITROBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE could have similar effects due to its structural analogies.

The biological activity of PENTYL 5-(4-CHLORO-3-NITROBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is likely mediated through multiple mechanisms:

- Inhibition of Enzymatic Pathways : The sulfonamide group may inhibit dihydropteroate synthase, crucial for bacterial folate synthesis.

- Induction of Apoptosis : Similar compounds have been shown to activate intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.